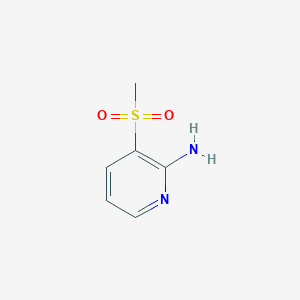
3-(Methylsulfonyl)pyridin-2-amine
概要
説明
“2-Pyridinamine, 3-(methylsulfonyl)-” is a chemical compound with the molecular formula C6H8N2O2S . It has a molecular weight of 172.21 and is typically stored in a dark place under an inert atmosphere at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-Pyridinamine, 3-(methylsulfonyl)-” were not found, pyridinium salts, which are structurally similar, have been synthesized and studied extensively . These compounds have been used in a wide range of research topics due to their diverse pharmacological activities .Molecular Structure Analysis
The InChI code for “2-Pyridinamine, 3-(methylsulfonyl)-” is 1S/C6H8N2O2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“2-Pyridinamine, 3-(methylsulfonyl)-” is a solid at room temperature . The compound should be stored in a dark place under an inert atmosphere .科学的研究の応用
Structural Characterization of Metal Complexes
Research by Sousa et al. (2001) delves into the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to the isolation of products not leading to the expected Schiff base but instead to different complexes containing the tridentate and monoanionic ligand. These complexes were characterized by elemental analyses, magnetic measurements, IR, mass spectrometry, and, for Zn, 1H NMR spectroscopy, showcasing the versatility of 2-pyridinamine derivatives in forming metal complexes (Sousa et al., 2001).
Computational Structural Study
Mphahlele and Maluleka (2021) conducted a combined experimental and computational structural study on N-(2-cyanophenyl)disulfonamides derived from 5-bromo- and 5-iodoanthranilamide. This work utilized density functional theory (DFT) calculations to compare optimized structural parameters with X-ray structures, illustrating the compound's potential for detailed structural analysis (Mphahlele & Maluleka, 2021).
Synthesis and Antinociceptive Activity
Buolamwini and Knaus (1993) explored the synthesis and antinociceptive activity of 1-methylpiperidylidene-2-(pyridyl)sulfonamides and related dihydropyridyl analogs, highlighting the compound's relevance in medicinal chemistry and pharmaceutical applications. Their findings underscore the compound's utility in synthesizing derivatives with potential therapeutic uses (Buolamwini & Knaus, 1993).
Green Metric Evaluation of Synthesis Processes
Gilbile et al. (2017) focused on the green metric evaluation of synthesizing 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, emphasizing the importance of environmentally friendly synthesis processes. Their research provides insights into optimizing synthesis routes for efficiency and minimal environmental impact (Gilbile et al., 2017).
Safety and Hazards
将来の方向性
While specific future directions for “2-Pyridinamine, 3-(methylsulfonyl)-” were not found, research on structurally similar pyridinium salts has been extensive, with applications in various fields such as materials science and biological issues related to gene delivery . This suggests potential future research directions for “2-Pyridinamine, 3-(methylsulfonyl)-”.
作用機序
Target of Action
Similar compounds have been found to target enzymes likeCyclooxygenase (COX) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators, making it a key enzyme in the arachidonic acid cascade .
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that this compound may interact with its targets and cause changes at the molecular level . For instance, some compounds inhibit the COX enzyme, reducing inflammation, pain, and fever caused by prostaglandins .
Biochemical Pathways
Given the potential cox inhibition, it can be inferred that the compound may affect thearachidonic acid cascade , leading to a decrease in the production of inflammatory mediators .
Result of Action
Based on the potential cox inhibition, it can be inferred that the compound may lead to a decrease in the production of inflammatory mediators, potentially reducing inflammation, pain, and fever .
生化学分析
Biochemical Properties
It is known that this compound has a molecular weight of 172.21 .
Cellular Effects
It is known that this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions .
Dosage Effects in Animal Models
The effects of different dosages of 3-(Methylsulfonyl)pyridin-2-amine in animal models have not been extensively studied .
Metabolic Pathways
It is known that this compound can potentially interact with various enzymes or cofactors .
特性
IUPAC Name |
3-methylsulfonylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDDWPNJZHWSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
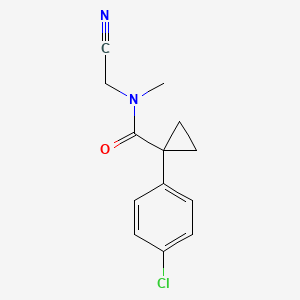
![2-cyclopentyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2874850.png)
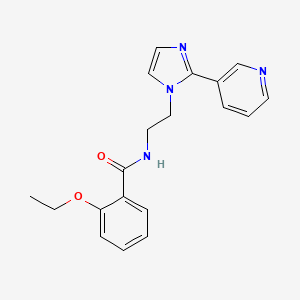
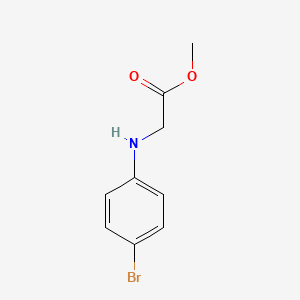
![4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2874855.png)
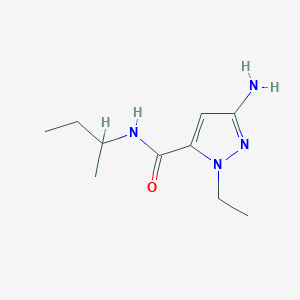
![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2874858.png)
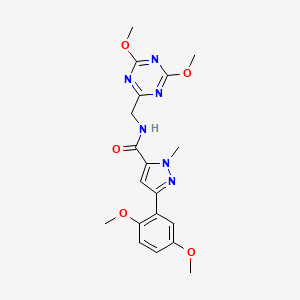
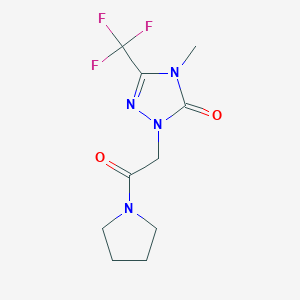
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2874861.png)

![2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate](/img/structure/B2874865.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2874866.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B2874868.png)
